4-oxo-4-(2-phenoxyethoxy)-3-((pyridin-3-ylmethyl)amino)butanoic acid

説明

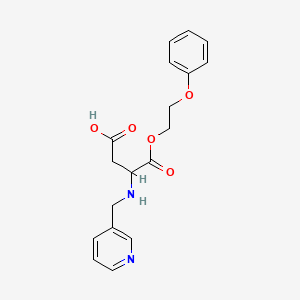

4-oxo-4-(2-phenoxyethoxy)-3-((pyridin-3-ylmethyl)amino)butanoic acid is a synthetic organic compound featuring a butanoic acid backbone modified with a 4-oxo group, a 2-phenoxyethoxy substituent at position 4, and a pyridin-3-ylmethylamino group at position 3 (Fig. 1).

特性

IUPAC Name |

4-oxo-4-(2-phenoxyethoxy)-3-(pyridin-3-ylmethylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5/c21-17(22)11-16(20-13-14-5-4-8-19-12-14)18(23)25-10-9-24-15-6-2-1-3-7-15/h1-8,12,16,20H,9-11,13H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQCFGYJADZRMOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCOC(=O)C(CC(=O)O)NCC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4-Oxo-4-(2-phenoxyethoxy)-3-((pyridin-3-ylmethyl)amino)butanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for 4-oxo-4-(2-phenoxyethoxy)-3-((pyridin-3-ylmethyl)amino)butanoic acid is . The compound features a complex structure that includes a pyridine ring, which is often associated with various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₀N₂O₅ |

| Molecular Weight | 344.36 g/mol |

| IUPAC Name | 4-Oxo-4-(2-phenoxyethoxy)-3-((pyridin-3-ylmethyl)amino)butanoic acid |

The biological activity of this compound is hypothesized to involve several mechanisms, primarily through interaction with specific enzymes and receptors. The presence of the pyridine moiety suggests potential interactions with neurotransmitter systems, while the butanoic acid component may contribute to its bioactivity by modulating metabolic pathways.

Potential Mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor for enzymes involved in metabolic processes.

- Receptor Modulation: It could interact with various receptors, influencing signaling pathways related to inflammation or cancer.

- Antioxidant Activity: The phenoxyethoxy group may confer antioxidant properties, potentially protecting cells from oxidative stress.

Structure-Activity Relationship (SAR)

Understanding the SAR of 4-oxo-4-(2-phenoxyethoxy)-3-((pyridin-3-ylmethyl)amino)butanoic acid is crucial for optimizing its biological activity. Studies have shown that modifications to the pyridine and butanoic acid portions can significantly impact its potency and selectivity.

Key Findings:

- Pyridine Substituents: Variations in the substituents on the pyridine ring can enhance or reduce biological activity.

- Alkyl Chain Length: Modifying the length of the ethoxy chain affects solubility and cellular uptake.

- Functional Groups: The introduction of different functional groups on the butanoic acid moiety can alter binding affinities to target proteins.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds similar to 4-oxo-4-(2-phenoxyethoxy)-3-((pyridin-3-ylmethyl)amino)butanoic acid.

- Anticancer Activity: Research has indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications in the butanoic acid structure led to increased apoptosis in breast cancer cells.

- Neuroprotective Effects: Compounds featuring a pyridine moiety have shown promise in protecting neuronal cells from degeneration, suggesting potential applications in neurodegenerative diseases.

- Anti-inflammatory Properties: Investigations into related compounds have revealed their ability to inhibit pro-inflammatory cytokines, which may be beneficial in treating inflammatory disorders.

類似化合物との比較

(a) Functional Group Influence on Reactivity

- Pyridin-3-ylmethylamino introduces a basic nitrogen, contrasting with the thiol group in ’s derivative, which enables disulfide bond formation for ligation .

(c) Metabolic and Electronic Properties

- The phosphonooxy group in ’s compound confers acidity (pKa ~1–2) and metal-binding capacity, unlike the neutral phenoxyethoxy group in the target .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。